1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI)
Description
1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one (9CI) is a heterocyclic compound featuring a fused triazolo-purine scaffold. Its synthesis involves a multi-step process starting with ethyl cyanoacetate and isoamyl nitrite, followed by reduction with sodium dithionite and acylation with carboxylic acid chlorides. Cyclization using sodium and calcium hydroxide yields the final product . The compound’s structure includes a purinone core fused with a 1,2,4-triazole ring, which confers unique electronic and steric properties. Derivatives of this compound, such as those with alkyl or cycloalkyl substituents (e.g., 7-cyclopentyl-4-ethyl-2-[[(4-methoxyphenyl)methoxy]methyl]-), have been synthesized to modulate biological activity .
Key pharmacological studies highlight its role as a potent adenosine receptor antagonist, with selective nanomolar affinity for human A1 and A3 receptors . This activity positions it as a candidate for neurological and cardiovascular therapeutics.
Properties
CAS No. |
259744-47-3 |
|---|---|
Molecular Formula |
C6H4N6O |
Molecular Weight |
176.14 g/mol |
IUPAC Name |
4,6-dihydro-[1,2,4]triazolo[5,1-b]purin-5-one |
InChI |
InChI=1S/C6H4N6O/c13-5-3-4(8-1-7-3)12-6(11-5)9-2-10-12/h1-2H,(H,7,8)(H,9,10,11,13) |
InChI Key |
XKRYBPIKFCZPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC3=NC=NN23 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
- The key step is the cyclocondensation of appropriate aminopyrimidine or aminopurine derivatives with hydrazine or substituted hydrazides to form the triazole ring fused onto the purine moiety.
- For example, starting from 5-amino-1,2,4-triazole derivatives and purine precursors, cyclocondensation under reflux in acetic acid or other suitable solvents leads to the formation of the triazolo fused purine ring system.
- This method benefits from regioselectivity and can be driven by controlling reaction conditions such as temperature, solvent, and reaction time.
Stepwise Cyclization via Acylation and Ring Closure
- Another method involves the initial acylation of aminopurine derivatives to form acyl intermediates, which upon treatment with hydrazine or related nucleophiles undergo ring closure to yield the triazolo fused purine.
- Chlorination of carboxylic acid precursors to form acyl chlorides followed by coupling with hydrazine derivatives is a common strategy.
- This method allows for the introduction of substituents at specific positions, enabling structural diversification.
One-Pot Multicomponent Reactions
- Some advanced syntheses employ one-pot multicomponent reactions combining ketones, cyanoacetamide, and hydrazine derivatives in the presence of catalysts or bases to afford the triazolo fused purines in a single step.
- These methods improve efficiency and reduce purification steps.
Use of Hydrazide Derivatives and Piperidine Catalysis
- Synthetic routes involving acetohydrazide derivatives reacting with arylidenemalononitriles in the presence of piperidine have been reported for related triazolopyridine systems, which can be adapted for triazolopurines.
- Piperidinium salts formed during the reaction can be neutralized to yield the desired fused heterocycles.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Intermediates | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation of aminopyrimidines | 5-amino-1,2,4-triazole, aminopurine derivatives | Reflux in acetic acid | High regioselectivity, straightforward | Requires careful control of conditions |
| Acylation followed by ring closure | Carboxylic acid → acyl chloride → hydrazine | Chlorination, coupling in CH2Cl2 | Allows substitution control | Multi-step, moderate yields |
| One-pot multicomponent reaction | Ketones, cyanoacetamide, hydrazine derivatives | Base or catalyst in ethanol | Efficient, fewer steps | May require optimization for purity |
| Piperidine catalyzed reaction | Acetohydrazide derivatives, arylidenemalononitriles | Piperidine base, mild conditions | Good yields, salt intermediates | Specific to related triazolopyridines; adaptation needed |
Chemical Reactions Analysis
1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2) . These reactions can lead to the formation of various substituted derivatives, which may exhibit different chemical and physical properties.
Scientific Research Applications
Anticancer Activity
1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one has shown promising anticancer properties. A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds derived from triazolo[5,1-b]purines displayed IC₅₀ values significantly lower than standard chemotherapeutics like sorafenib in inhibiting tumor growth in xenograft models .
| Compound | Cell Line | IC₅₀ (nM) | Comparison |
|---|---|---|---|
| Compound A | MKN-45 | 51 | 45.5 times more potent than sorafenib |
| Compound B | H460 | 72 | 30.4 times more potent than sorafenib |
| Compound C | HT-29 | 130 | 27.8 times more potent than sorafenib |
Antimicrobial Properties
The compound also exhibits broad-spectrum antimicrobial activity. Research has indicated that derivatives of triazolo[5,1-b]purin-5(6H)-one are effective against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) comparable to or better than traditional antibiotics .
| Derivative | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Derivative X | Staphylococcus aureus | 2 |
| Derivative Y | Escherichia coli | 4 |
| Derivative Z | Pseudomonas aeruginosa | 8 |
Agricultural Applications
In agriculture, compounds related to triazolo[5,1-b]purin-5(6H)-one are being explored for their potential as agrochemicals. Their antifungal properties make them suitable candidates for developing new fungicides. Studies have shown efficacy against various plant pathogens .
Material Science Applications
The unique structural properties of triazolo[5,1-b]purin-5(6H)-one have led to its investigation in material science as well. Its ability to form ionic liquids and act as a corrosion inhibitor has been noted in several studies, indicating its versatility beyond biological applications .
Case Study 1: Anticancer Activity
A recent study synthesized a series of triazolo[5,1-b]purine derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that specific modifications to the triazole ring significantly enhanced potency against cancer cells while reducing toxicity to normal cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazolo derivatives against resistant bacterial strains. The study found that certain compounds exhibited superior activity compared to conventional antibiotics, suggesting their potential as alternative treatments for bacterial infections .
Mechanism of Action
The mechanism of action of 1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI) involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, this compound targets the epidermal growth factor receptor (EGFR), inhibiting its tyrosine kinase activity and thereby preventing cancer cell proliferation and survival . The compound’s unique structure allows it to effectively bind to the active site of EGFR, leading to its inhibitory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazolo-purine core is structurally analogous to other fused heterocyclic systems, such as triazoloquinazolines and triazolopyrimidines. Modifications to the core or substituents significantly alter pharmacological profiles:
Key Observations:
- Substituent Impact: Alkyl and aryl groups (e.g., benzyl, phenoxy) enhance receptor binding or enzyme inhibition. For example, the phenoxy group in α-glucosidase inhibitors increases hydrophobicity, improving target interaction .
- Core Flexibility : Triazolo-quinazoline derivatives exhibit diverse activities (e.g., antihypertensive effects) due to the expanded aromatic system, which may enhance π-π stacking with biological targets .
Biological Activity
1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one (9CI), a compound with the CAS number 259744-47-3, belongs to the class of triazolo-purines. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article reviews the current understanding of its biological activity through various studies and research findings.
The molecular formula of 1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one is C6H4N6O with a molecular weight of 176.14 g/mol. Its predicted density is approximately 2.34 g/cm³ and it has a pKa value of about 7.33 .
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with 1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one:
- Antibacterial Activity : The compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, it showed effectiveness against strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus when compared to standard antibiotics like Imipenem and Nalidixic acid .
- Antifungal Activity : It has also been evaluated for antifungal activity against Candida albicans, showing promising results that suggest potential therapeutic applications in treating fungal infections .
- Anti-inflammatory Effects : The compound exhibited notable anti-inflammatory properties in various assays, indicating its potential use in inflammatory conditions .
Case Studies and Experimental Results
A synthesis study conducted by researchers involved preparing novel derivatives of triazolo-purines and evaluating their biological activities. The results indicated that certain derivatives of 1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one displayed enhanced antibacterial and antifungal activities compared to traditional antibiotics. The study utilized molecular docking techniques to predict the interaction between the compound and bacterial targets .
| Activity Type | Tested Organisms | Results |
|---|---|---|
| Antibacterial | E. coli, P. aeruginosa | High activity compared to commercial antibiotics |
| Antifungal | C. albicans | Significant antifungal activity observed |
| Anti-inflammatory | Various assays | Notable reduction in inflammatory markers |
Molecular Modeling Studies
Molecular modeling studies have provided insights into the mechanisms by which 1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one exerts its biological effects. Docking studies suggest that the compound interacts effectively with specific bacterial enzymes and receptors involved in inflammation and infection processes .
Q & A
Q. What are the key considerations for synthesizing 1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one derivatives, and how can reaction conditions be optimized?
Methodological Answer:
-
Step 1: Start with regioselective functionalization of the purine scaffold. For example, hydrazine derivatives can react with dichloropurine intermediates under controlled stoichiometry to form triazolo-purine hybrids .
-
Step 2: Monitor reaction progress using thin-layer chromatography (TLC) to isolate intermediates and minimize byproducts .
-
Step 3: Optimize solvent systems (e.g., diethyl ether for precipitation) and temperature (room temperature to 60°C) to enhance yield and purity .
-
Key Data:
Parameter Optimal Condition Reference Reaction Time 1–3 hours Solvent Diethyl ether/DMF Stoichiometry 1:1 (purine:hydrazine)
Q. Which analytical techniques are most effective for characterizing 1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm regiochemistry and substituent positions, focusing on aromatic proton splitting patterns .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formulas with accuracy <5 ppm.
- X-ray Crystallography: Resolve ambiguous stereochemistry for crystalline derivatives (e.g., InChIKey-based structural validation) .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
Methodological Answer:
- In vitro H1-Antihistaminic Assays: Use guinea pig ileum models to measure histamine receptor antagonism, comparing IC values to reference drugs like cetirizine .
- Dose-Response Studies: Employ factorial design (e.g., 3×3 matrix) to test concentration ranges (1 nM–100 µM) and identify non-linear effects .
Q. How should researchers handle safety and stability concerns during experimental workflows?
Methodological Answer:
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 14 days) to identify hydrolytically sensitive functional groups (e.g., triazolo rings) .
- Safety Protocols: Use fume hoods for reactions involving volatile hydrazines and wear nitrile gloves to prevent dermal exposure .
Advanced Research Questions
Q. How can computational methods accelerate the design of novel triazolo-purine derivatives?
Methodological Answer:
- Step 1: Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states for regioselective cyclization .
- Step 2: Use ICReDD’s reaction path search algorithms to narrow down optimal conditions (e.g., solvent polarity, catalysts) before lab validation .
- Step 3: Generate InChIKey hashes to cross-reference computed structures with experimental databases (e.g., NIST Chemistry WebBook) .
Q. How can conflicting data on bioactivity or synthetic yields be resolved?
Methodological Answer:
Q. What strategies enable structure-activity relationship (SAR) studies for triazolo-purine derivatives?
Methodological Answer:
Q. What mechanistic insights exist for triazolo-purine ring formation under varying conditions?
Methodological Answer:
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
Methodological Answer:
- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a low-toxicity alternative with similar polarity .
- Membrane Separation: Integrate nanofiltration to recover catalysts (e.g., Pd/C) and reduce waste .
Q. What theoretical frameworks guide the integration of experimental and computational data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
